molecular formula C20H18N2O2 B5168100 2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5168100
M. Wt: 318.4 g/mol
InChI Key: RTFRSXJCYFWJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic compound with potential therapeutic applications. This compound is also known as a small molecule inhibitor of the protein-protein interaction between BRD4 and acetylated lysine residues.

Mechanism of Action

2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibits the protein-protein interaction between BRD4 and acetylated lysine residues. This interaction is important for the recruitment of BRD4 to chromatin and the regulation of gene expression. By inhibiting this interaction, 2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can disrupt the function of BRD4 and lead to the suppression of cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can suppress tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its specificity for the BRD4 protein and its potential therapeutic applications in cancer treatment. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

For the research on 2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione include the development of more potent and selective inhibitors of BRD4, the investigation of the synergistic effects of this compound with other cancer treatments, and the evaluation of its potential applications in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the development of new delivery systems for this compound may improve its solubility and reduce its toxicity.

Synthesis Methods

The synthesis of 2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 4-bromomethyl-2-(4-pyridinyl)benzoic acid with 3-aminocrotonic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.

Scientific Research Applications

2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting the BRD4 protein, which is involved in the regulation of gene expression. Inhibition of BRD4 can lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the suppression of cancer cell proliferation.

properties

IUPAC Name

2-[4-(pyridin-4-ylmethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-17-3-1-2-4-18(17)20(24)22(19)16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-2,5-12,17-18H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFRSXJCYFWJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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